ML 67-33 is a K2P potassium channel activator that increases channel currents by activating core gating apparatus of channels.
ML67-33
CAS No.: 1443290-89-8
Cat. No.: VC0535803
Molecular Formula: C18H17Cl2N5
Molecular Weight: 374.269
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1443290-89-8 |
---|---|
Molecular Formula | C18H17Cl2N5 |
Molecular Weight | 374.269 |
IUPAC Name | 2,7-dichloro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine |
Standard InChI | InChI=1S/C18H17Cl2N5/c1-18(2)13-9-11(19)3-5-15(13)25(8-7-17-21-23-24-22-17)16-6-4-12(20)10-14(16)18/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23,24) |
Standard InChI Key | GQPMJOXQJUGJPG-UHFFFAOYSA-N |
SMILES | CC1(C2=C(C=CC(=C2)Cl)N(C3=C1C=C(C=C3)Cl)CCC4=NNN=N4)C |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Structural Characteristics
ML67-33 is chemically known as 2,7-Dichloro-9,10-dihydro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine . This dihydroacridine derivative contains two chlorine atoms at positions 2 and 7, along with a tetrazole ring connected via an ethyl linker to the nitrogen of the dihydroacridine core . The compound features a rigid structure with dimethyl substitution at position 9, which contributes to its specific pharmacological properties and interaction with target channels .
Physical and Chemical Properties
The molecular formula of ML67-33 is C18H17Cl2N5 with a molecular weight of 374.27 daltons . The compound exhibits specific solubility characteristics that are important for experimental use, being highly soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (equivalent to 267.19 mM), though ultrasonication is required to achieve complete dissolution . The following table summarizes the key chemical properties of ML67-33:
Property | Value |
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Chemical Name | 2,7-Dichloro-9,10-dihydro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine |
CAS Number | 1443290-89-8 |
Molecular Formula | C18H17Cl2N5 |
Molecular Weight | 374.27 daltons |
Canonical SMILES | CC1(C)C2=C(C=CC(Cl)=C2)N(CCC3=NN=NN3)C4=CC=C(Cl)C=C14 |
Solubility | DMSO: 100 mg/mL (267.19 mM; requires ultrasonication) |
Recommended Storage | -20°C |
Mechanism of Action
Target Identification
ML67-33 exerts its effects through selective activation of temperature- and mechano-sensitive potassium channels belonging to the K2P family, specifically targeting K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) . These channels play crucial roles in regulating neuronal excitability, mechanosensation, and temperature sensing across various tissues and cell types . The compound's selectivity for this specific subfamily of channels, with minimal effects on other K2P channels or unrelated ion channels, highlights its value as a pharmacological tool .
Gating Mechanism
A distinguishing feature of ML67-33 is its unique mechanism of action. Unlike other known K2P activators such as chloroform and arachidonic acid that require the intracellular C-terminal domain (Ct) for channel activation, ML67-33 acts directly on the extracellular selectivity filter-based C-type gate . This was demonstrated through experiments showing that ML67-33 maintains its activity on channels with truncated C-terminal domains but becomes ineffective when the C-type gate is already activated through other mechanisms .
Electrophysiological studies revealed that ML67-33 rapidly activates these channels, with effects occurring within seconds (half-maximal activation time of approximately 4.1 ± 0.5 seconds) . The compound's actions are fully reversible upon washout, making it an excellent tool for acute modulation of channel activity in experimental settings . The activation kinetics and reversibility characteristics support a direct interaction with the channel rather than through secondary messengers or intracellular signaling cascades .
Pharmacological Activity and Potency
Potency Measurements
ML67-33 demonstrates potent activation of K2P channels across different experimental systems with consistent potency values. The compound's effectiveness has been quantified through EC50 measurements in various expression systems and on different channel subtypes . The EC50 represents the concentration at which the compound produces 50% of its maximal effect and serves as a standard measure of potency.
The following table summarizes the potency of ML67-33 against various channels and in different experimental systems:
Membrane Access and Kinetics
In contrast, both processes were significantly slower in inside-out patches, with a particularly pronounced delay in washout kinetics (t1/2act: 10.8 ± 1.3 seconds; t1/2wash: 22.0 ± 5.1 seconds) . These observations suggest that while ML67-33 can cross the membrane, its binding site is more readily accessible from the extracellular side of the channel, consistent with its proposed action on the extracellular C-type gate .
Development and Structure-Activity Relationship
From ML67 to ML67-33
The development of ML67-33 began with a carbazole-based scaffold present in an earlier compound called ML67 . Through systematic structure-activity relationship studies, researchers modified the original structure to enhance potency and optimize pharmacokinetic properties . These modifications included rigidification of the alkyl chain and the strategic replacement of a carboxylate group with a bioisosteric tetrazole ring, which significantly improved potency .
Initial compounds in this series included ML67-15 and variants with a cyclobutane group (ML67-17 and ML67-29, which consisted of different cis:trans stereoisomer ratios) . These intermediates showed improved activity compared to the original scaffold, with EC50 values of 162.2 ± 1.2 μM and 250 ± 2 μM for ML67-17 and ML67-29, respectively . Further optimization led to ML67-18, where replacing the carboxylate with a tetrazole ring improved potency almost two-fold (EC50 124.8 ± 1.2 μM) .
Key Structural Determinants
Several structural features proved critical for ML67-33's activity:
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The halogen substituents (chlorine atoms) at positions 2 and 7 of the dihydroacridine core contribute significantly to potency and selectivity .
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The anionic tetrazole ring serves as an effective bioisosteric replacement for the carboxylate function in earlier analogs, enhancing potency while maintaining the necessary electronic properties for channel interaction .
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The rigid dihydroacridine framework provides optimal positioning of the functional groups for interaction with the channel's gating apparatus .
This systematic optimization process culminated in ML67-33, which showed substantially improved potency compared to the parent compounds, with EC50 values in the low micromolar range across different experimental systems .
Selectivity Profile
K2P Channel Subfamily Selectivity
ML67-33 exhibits remarkable selectivity within the K2P channel family. While it potently activates the temperature- and mechano-sensitive channels K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK), it shows little to no effect on more distantly related K2P channels from the TALK group, including K2P5.1 (TASK-2) . This selective activation profile makes ML67-33 a valuable tool for specifically investigating the physiological roles of the TREK subfamily of K2P channels without affecting other potassium channel subfamilies .
Broader Ion Channel Selectivity
Beyond the K2P family, ML67-33 demonstrates minimal activity on other types of ion channels. At a concentration of 100 μM, which is well above its EC50 for target K2P channels, ML67-33 showed no detectable effect on Kv7.2 (KCNQ2) channels . This selectivity across different ion channel families further enhances the compound's value as a specific pharmacological probe for K2P channel research and potential therapeutic development targeting these channels .
The combined selectivity within and beyond the K2P family positions ML67-33 as one of the most selective K2P channel modulators reported to date, offering researchers a specific tool to probe the physiological and pathophysiological roles of these channels .
Therapeutic Applications
Research Tool Applications
Beyond its potential therapeutic applications, ML67-33 serves as an invaluable research tool for investigating the physiological roles of temperature- and mechano-sensitive K2P channels . The compound's selectivity, coupled with its rapid and reversible effects, makes it ideal for acute modulation of channel activity in electrophysiological studies, tissue preparations, and potentially in vivo models .
ML67-33's unique mechanism of action, targeting the extracellular C-type gate directly, also provides researchers with a novel means to probe channel gating mechanisms and structure-function relationships in K2P channels . This specificity of action enables more precise dissection of the contribution of these channels to cellular functions and physiological processes than was previously possible with less selective modulators .
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